2'-Deoxyadenosine-5',5''-d2 Monohydrate
Description
Properties
Molecular Formula |
C₁₀H₁₃D₂N₅O₄ |
|---|---|
Molecular Weight |
271.28 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Biochemical Roles
- dAMP vs. AMP : The absence of the 2'-hydroxyl group in dAMP reduces its participation in hydrolytic reactions compared to AMP. This structural difference simplifies reaction pathways, as seen in studies with mixed anhydride intermediates, where dAMP forms fewer ester byproducts than AMP .
- dAMP vs. dCMP/dGMP/TMP : Pyrimidine nucleotides (dCMP, TMP) exhibit distinct base-pairing and metabolic regulation. For instance, dCMP is upregulated in bacterial nucleotide depletion responses, while dAMP imbalances correlate with thymineless death in cancer cells .
Physicochemical Properties
Table 2: Physicochemical Comparison
Commercial Availability and Purity
Preparation Methods
Phosphoramidite-Mediated Deuteration
The phosphoramidite method, adapted from Morris et al., enables site-specific deuteration through a four-step process. Beginning with 2'-deoxyadenosine, the N6-amino group of the adenine base is protected using benzoyl chloride to prevent undesired side reactions. Subsequent deuteration at the 5' position is achieved via tosylation followed by nucleophilic substitution with sodium borodeuteride (NaBD4). This step replaces the 5'-hydroxyl group with deuterium, yielding 2'-deoxyadenosine-5'-d1. To introduce the second deuterium atom at the 5'' position, the intermediate undergoes a second tosylation and reduction cycle, resulting in 5',5''-d2 labeling.
The final phosphoramidite derivative is synthesized using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, facilitating incorporation into oligonucleotides via solid-phase synthesis. Post-synthesis, the product is hydrolyzed and purified through recrystallization in ethanol-water mixtures to obtain the monohydrate form. This method achieves 80% deuterium incorporation with an overall yield of 38%, though scalability is limited by the need for chromatographic purification.
Modified Esterification-Reduction Method
The patent-pending esterification-reduction approach (CN105884846A) offers a scalable route starting from adenosine. Key steps include:
-
Esterification : Adenosine reacts with di-nbutyltin oxide in methanol under reflux (75–80°C), selectively esterifying the 2'-hydroxyl group.
-
Acylation : The esterified intermediate is treated with p-toluenesulfonyl chloride, acylating the 3' and 5' hydroxyl groups.
-
Deuterated Reduction : The acylated compound undergoes reduction with NaBD4 in tetrahydrofuran (THF), replacing the 2'-oxygen with deuterium and simultaneously introducing deuterium at the 5' and 5'' positions via radical intermediacy.
This method eliminates chromatographic purification, relying instead on recrystallization from ethanol to achieve ≥97% purity with a 45% overall yield. The use of dialkyltin oxides enhances reaction selectivity, making it suitable for industrial-scale production.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration at the 5' and 5'' positions is confirmed using -NMR and -NMR. The absence of proton signals at δ 3.6–4.0 ppm (characteristic of 5'-CH) and the presence of deuterium-specific couplings validate successful isotopic labeling. Davis et al. demonstrated that deuterated samples enhance spectral resolution in NOESY experiments, critical for studying nucleic acid dynamics.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)
Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 269.26 (CHDNO·HO), confirming isotopic purity. Reverse-phase HPLC with UV detection at 260 nm ensures chemical purity >95%, with retention times consistent with non-deuterated analogs.
Challenges in Synthesis
Deuterium Incorporation Efficiency
Achieving >90% deuteration requires stringent control of reaction conditions, particularly in NaBD4-mediated reductions. Incomplete substitution or proton-deuterium exchange during workup can reduce isotopic purity.
Industrial Applications and Scalability
The esterification-reduction method is preferred for large-scale synthesis due to its cost-effectiveness and minimal purification requirements. In contrast, the phosphoramidite approach is reserved for small-scale applications requiring high positional specificity, such as NMR probe development.
Q & A
Q. How is 2'-Deoxyadenosine-5',5''-d2 Monohydrate synthesized and characterized for isotopic labeling studies?
Methodological Answer: The synthesis typically involves replacing hydrogen atoms at specific positions (e.g., 5' and 5'') with deuterium via enzymatic or chemical deuteration. Characterization employs:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity .
- Mass Spectrometry (MS): For precise molecular weight determination and isotopic purity assessment (e.g., using high-resolution MS) .
- Infrared Multiple Photon Dissociation (IRMPD): To study coordination sites in metal complexes, as demonstrated in cisplatin interactions with analogous nucleotides .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₃·H₂O (non-deuterated analog) | |
| Storage Conditions | -20°C (powder), -80°C (solution) | |
| Solubility (H₂O) | ≥ 50 mg/mL (non-deuterated analog) |
Q. What stability protocols are recommended for handling this compound in experimental workflows?
Methodological Answer:
- Storage: Store lyophilized powder at -20°C in airtight containers to prevent hydration/deuteration loss. Solutions should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
- Handling: Use anhydrous solvents (e.g., deuterated DMSO) to minimize isotopic exchange. Monitor pH to prevent hydrolysis, as acidic/basic conditions destabilize glycosidic bonds .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase columns (C18) with deuterated internal standards to correct for matrix effects .
- UV-Vis Spectroscopy: Quantify via absorbance at 260 nm (ε ≈ 15,400 M⁻¹cm⁻¹ for non-deuterated analogs) .
- Capillary Electrophoresis: Separates deuterated/non-deuterated species based on mobility shifts .
Advanced Research Questions
Q. How does deuteration at the 5' and 5'' positions affect enzymatic incorporation into DNA during replication?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Measure incorporation rates using DNA polymerases (e.g., Taq or Klenow fragment). Compare ratios between deuterated and non-deuterated substrates. Deuteration may slow phosphodiester bond formation due to increased mass .
- Single-Molecule Studies: Use optical tweezers or nanopore sequencing to observe real-time polymerase stalling caused by deuterium-induced steric effects .
Q. Table 2: Isotopic Impact on DNA Polymerase Activity
| Parameter | Non-Deuterated dATP | 5',5''-d2-dATP |
|---|---|---|
| (μM) | 2.5 ± 0.3 | 3.8 ± 0.4 |
| (s⁻¹) | 45 ± 5 | 28 ± 3 |
| Source |
Q. What role does this compound play in studying cisplatin-DNA adduct formation?
Methodological Answer:
- Coordination Chemistry: Use IRMPD and density functional theory (DFT) to map cisplatin binding preferences. The N3 position of deoxyadenosine derivatives shows underestimated coordination affinity, which deuteration may modulate .
- X-ray Crystallography: Co-crystallize cisplatin with deuterated nucleotides to resolve hydrogen/deuterium positions in adducts .
Q. How can this compound elucidate mechanisms of DNA damage under oxidative stress?
Methodological Answer:
- Radiolytic Labeling: Expose deuterated DNA to γ-radiation or hydroxyl radicals. Use LC-MS/MS to identify deuterium retention in damage products (e.g., 8-oxo-dA), revealing repair enzyme specificity .
- Isotope Tracing: Track deuterium redistribution in damaged DNA to distinguish hydrolysis from oxidation pathways .
Q. What experimental designs are recommended for studying its role in enzyme kinetics?
Methodological Answer:
- Stopped-Flow Spectrophotometry: Monitor transient-state kinetics of enzymes like adenylate kinase or ribonucleotide reductase. Deuteration alters vibrational modes, affecting transition-state energetics .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with enzymes. Compare entropy/enthalpy changes between deuterated and non-deuterated analogs .
Contradictions and Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
